4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione
Overview
Description
“4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione” is a chemical compound with the CAS Number: 1114823-87-8 . Its IUPAC name is 1,3-dimethyl-6,7-dihydro-1H-pyrano [4’,3’:5,6]pyrido [2,3-d]pyrimidine-2,4,9 (3H)-trione . The molecular weight of this compound is 261.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O4/c1-14-9-7 (10 (16)15 (2)12 (14)18)5-6-3-4-19-11 (17)8 (6)13-9/h5H,3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel macrocyclic compounds, including oxa-aza macrobicycles, which share structural similarities with the queried compound. These studies involve detailing the synthesis routes, characterizing the compounds through techniques like potentiometry, microcalorimetry, and NMR spectroscopy, and studying their basicity properties and crystal structures. Such research can lay the groundwork for understanding the chemical behavior and potential applications of these compounds in more applied contexts, such as molecular recognition or catalysis (Bazzicalupi et al., 1994).
Molecular Complexity and Synthesis Applications
The condensation reactions and synthesis of polyquinane derivatives from 1,2-dicarbonyl compounds demonstrate the creation of molecular complexity, showcasing the versatile applications of such chemical reactions in generating novel compounds with potentially unique properties. This type of research contributes to the broader understanding of synthetic pathways and the development of new materials or pharmaceuticals (Mitschka et al., 1981).
Supramolecular Chemistry
The synthesis of aza- and/or oxo-bridged calixarenes highlights applications in supramolecular chemistry, where the design of new macrocycles leads to the creation of unique cavities capable of specific interactions. These compounds are instrumental in studying host-guest chemistry, with implications for sensing, selective ion transport, and molecular recognition processes. The ability to fine-tune the cavity size through the nature of bridging heteroatoms opens up avenues for targeted applications in catalysis, environmental remediation, and drug delivery systems (Wang & Yang, 2004).
Metal Complex Synthesis and Characterization
The development and characterization of metal complexes with macrocyclic ligands are crucial in coordination chemistry. Such studies not only advance our understanding of the coordination behavior of these ligands but also explore their potential applications in areas such as catalysis, materials science, and as precursors for the synthesis of nanomaterials. The elucidation of crystal structures provides insights into the ligand's coordination environment, which is essential for designing metal complexes with desired properties and functionalities (Choi et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
4,6-dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-triene-5,7,14-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-14-9-7(10(16)15(2)12(14)18)5-6-3-4-19-11(17)8(6)13-9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMAISMWIMCQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3CCOC(=O)C3=N2)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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